molecular formula C9H13NO2 B1338462 Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- CAS No. 139000-76-3

Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-

Cat. No.: B1338462
CAS No.: 139000-76-3
M. Wt: 167.2 g/mol
InChI Key: QCGLSKQHZHTJMW-UHFFFAOYSA-N
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Description

Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- is a chemical compound known for its chemoselective reactivity, making it suitable for various applications in chemical biology and synthetic chemistry. This compound is often used in bioconjugation reactions to label proteins or other biomolecules with fluorescent tags, affinity probes, or other modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- typically involves the reaction of hydroxylamine with 2-(phenylmethoxy)ethyl halides under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrogen halide byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize byproducts and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- has a wide range of applications in scientific research:

    Chemistry: Used in synthetic chemistry for the preparation of complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in bioconjugation reactions to label proteins, nucleic acids, and other biomolecules with fluorescent tags or affinity probes.

    Medicine: Investigated for its potential use in drug development and as a tool for studying biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- exerts its effects involves its chemoselective reactivity. The hydroxylamine group can form stable covalent bonds with various functional groups, allowing it to modify proteins, nucleic acids, and other biomolecules. This reactivity is exploited in bioconjugation reactions to label or modify target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the biomolecules being modified.

Comparison with Similar Compounds

Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- can be compared with other hydroxylamine derivatives such as:

    Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-: Known for its chemoselective reactivity and suitability for bioconjugation reactions.

    Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-: Similar in structure but may have different reactivity and applications.

    Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-: Another hydroxylamine derivative with unique properties and uses.

The uniqueness of Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- lies in its specific reactivity and suitability for labeling and modifying biomolecules, making it a valuable tool in chemical biology and synthetic chemistry.

Properties

IUPAC Name

O-(2-phenylmethoxyethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-12-7-6-11-8-9-4-2-1-3-5-9/h1-5H,6-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGLSKQHZHTJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457529
Record name Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139000-76-3
Record name Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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